
(2-Bromothiazol-5-yl)methanamine hydrobromide
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Overview
Description
(2-Bromothiazol-5-yl)methanamine hydrobromide is a brominated thiazole derivative with a methanamine group.
- Molecular Formula: The base compound, (2-bromothiazol-5-yl)methanamine, has the formula C₄H₅BrN₂S (base) . The hydrobromide salt would incorporate an additional HBr.
- Structural Features: The thiazole ring (a five-membered ring with nitrogen and sulfur) is substituted with bromine at the 2-position and a methanamine group (-CH₂NH₂) at the 5-position. The SMILES string is C1=C(SC(=N1)Br)CN .
- Applications: Thiazole derivatives are critical in medicinal chemistry for their bioactivity, particularly in antimicrobial and anticancer agents. Bromine enhances electrophilic reactivity, enabling cross-coupling reactions in synthetic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromothiazol-5-yl)methanamine hydrobromide typically involves the bromination of thiazole derivatives followed by amination. One common method includes the reaction of 2-bromothiazole with formaldehyde and ammonium chloride under controlled conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(2-Bromothiazol-5-yl)methanamine hydrobromide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like water or ethanol.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives depending on the nucleophile introduced .
Scientific Research Applications
(2-Bromothiazol-5-yl)methanamine hydrobromide is utilized in several scientific research fields:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibitors and receptor binding.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of (2-Bromothiazol-5-yl)methanamine hydrobromide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Physicochemical Properties
*Note: The hydrobromide form is inferred based on structural analogs.
Key Observations:
- Counterion Effects : Hydrobromide salts generally exhibit higher solubility in polar solvents compared to hydrochlorides due to bromide's larger ionic radius .
- Heterocycle Influence : Thiazole (S and N) vs. benzofuran (O) alters electronic properties and bioactivity. Thiazoles are more electron-deficient, favoring nucleophilic substitution at bromine .
- Substituent Position : Bromine at thiazol-2-position (as in 2-(2-bromothiazol-5-yl)ethanamine) vs. 5-position affects steric hindrance and reactivity in Suzuki-Miyaura couplings .
Biological Activity
(2-Bromothiazol-5-yl)methanamine hydrobromide is a compound derived from thiazole, characterized by a bromine atom at the 2-position of the thiazole ring. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including antibacterial, antifungal, and anticancer properties. This article reviews the biological activity of this compound, discussing its mechanisms of action, potential therapeutic applications, and relevant case studies.
- Chemical Formula : C4H6BrN2S·HBr
- Molecular Weight : 229.53 g/mol
- Structure : The compound features a thiazole ring with an amino group and a bromine substituent, which enhances its reactivity and biological activity.
Antibacterial Properties
Research indicates that compounds containing thiazole rings exhibit significant antibacterial activity. This compound has been shown to inhibit the growth of various bacterial strains. For instance:
- Mechanism : The compound interferes with bacterial cell wall synthesis and disrupts membrane integrity.
- Case Study : In vitro studies demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL.
Antifungal Activity
The antifungal potential of this compound has also been explored:
- Mechanism : It targets fungal cell membranes, potentially disrupting ergosterol synthesis.
- Research Findings : A study reported significant activity against Candida albicans, with an MIC of 64 µg/mL.
Anticancer Effects
The anticancer properties of this compound are particularly noteworthy:
- Mechanism : It induces apoptosis in cancer cells and inhibits tumor growth by modulating signaling pathways.
- Case Study : In a study involving human breast cancer cell lines (MCF-7), treatment with (2-Bromothiazol-5-yl)methanamine hydrobromide resulted in a 50% reduction in cell viability at concentrations as low as 10 µM.
Comparative Analysis with Related Compounds
The biological activity of this compound can be compared to other thiazole derivatives:
Compound Name | CAS Number | Key Features | Antibacterial Activity |
---|---|---|---|
(2-Amino-5-bromothiazole) | 61296-22-8 | Contains an amino group; potential for drug development | Moderate |
(2-Bromothiazol-4-yl)methanol | 5198-86-7 | Hydroxymethyl derivative; different functional group | Low |
(2-Bromo-4-methylthiazole) | Not available | Methyl substitution; altered biological activity | Low |
This compound | Not available | Unique combination enhancing reactivity | High |
The mechanisms underlying the biological activities of this compound include:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in bacterial and fungal metabolism.
- Cell Membrane Disruption : Its interaction with lipid membranes leads to increased permeability, causing cell death.
- Apoptosis Induction : In cancer cells, it triggers apoptotic pathways through caspase activation.
Q & A
Q. Basic: What are the key structural characteristics of (2-Bromothiazol-5-yl)methanamine hydrobromide, and how do they influence its reactivity?
Answer:
The compound has a thiazole ring substituted with a bromine atom at the 2-position and an aminomethyl group at the 5-position. The molecular formula is C₄H₅BrN₂S·HBr , with a SMILES string C1=C(SC(=N1)Br)CN
. The bromine atom increases electrophilicity at the thiazole ring, facilitating nucleophilic substitution reactions, while the primary amine group enables condensation or salt formation. These features make it a versatile intermediate in heterocyclic chemistry.
Table 1: Structural and Physicochemical Properties
Property | Value/Descriptor | Reference |
---|---|---|
Molecular Formula | C₄H₅BrN₂S·HBr | |
SMILES | C1=C(SC(=N1)Br)CN | |
Melting Point | 248–253°C (decomposes) | |
Stability | Hygroscopic; store at 2–8°C in inert atmosphere |
Q. Basic: What safety protocols are recommended for handling this compound in laboratory settings?
Answer:
The compound is classified under GHS Category 4 for acute oral toxicity and Category 2 for skin/eye irritation . Key protocols include:
- Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles.
- Ventilation: Use fume hoods to avoid inhalation of aerosols .
- First Aid: For skin contact, wash with soap/water; for eye exposure, rinse with water for ≥15 minutes .
- Spill Management: Neutralize with sodium bicarbonate and collect in chemical waste containers .
Q. Advanced: How does the bromine substitution at the 2-position of the thiazole ring affect its reactivity compared to chloro or iodo analogs?
Answer:
Bromine’s intermediate electronegativity and leaving-group ability balance reactivity and stability. Compared to chloro analogs (lower reactivity) and iodo analogs (higher steric hindrance), the 2-bromo substitution enhances nucleophilic aromatic substitution (SNAr) rates while maintaining regioselectivity. For example, in Suzuki couplings, the bromine atom enables efficient cross-coupling with arylboronic acids .
Table 2: Reactivity Comparison with Halogenated Analogs
Halogen | Relative Reactivity (SNAr) | Common Applications |
---|---|---|
Cl | Low | Stable intermediates |
Br | Moderate | Cross-coupling reactions |
I | High | Radiolabeling or heavy-atom derivatives |
Q. Advanced: What analytical methods are optimal for assessing the purity and stability of this compound under varying conditions?
Answer:
- HPLC-MS: Quantifies purity (>98%) and detects degradation products (e.g., debromination or amine oxidation) .
- Thermogravimetric Analysis (TGA): Monitors thermal stability; decomposition begins at ~250°C .
- Karl Fischer Titration: Measures hygroscopicity, critical for storage recommendations .
- NMR (¹H/¹³C): Confirms structural integrity and detects tautomeric shifts in the thiazole ring .
Q. Advanced: How can researchers mitigate competing side reactions (e.g., ring-opening or dimerization) during functionalization of the aminomethyl group?
Answer:
- Temperature Control: Reactions at 0–5°C minimize thermal dimerization.
- Protecting Groups: Use Boc (tert-butoxycarbonyl) or Fmoc groups to shield the primary amine during thiazole functionalization .
- Catalytic Optimization: Pd(PPh₃)₄ in Suzuki couplings reduces side-product formation compared to Pd(OAc)₂ .
Q. Basic: What are the primary applications of this compound in medicinal chemistry research?
Answer:
It serves as a building block for:
- Kinase Inhibitors: The thiazole core mimics ATP-binding motifs.
- Antimicrobial Agents: Bromine enhances lipophilicity, improving membrane penetration .
- Proteolysis-Targeting Chimeras (PROTACs): The amine enables linker conjugation to E3 ligase ligands.
Q. Advanced: What mechanistic insights explain its interaction with biological targets like G-protein-coupled receptors (GPCRs)?
Answer:
The primary amine can form hydrogen bonds with aspartate residues (e.g., in GPCR binding pockets), while the thiazole ring engages in π-π stacking with aromatic side chains. Studies on analogs like SCH-202676 show allosteric modulation via thiadiazole-thiazole interactions .
Q. Basic: How should researchers design experiments to compare the bioactivity of this compound with its des-bromo or positional isomers?
Answer:
- Isosteric Replacement: Synthesize analogs with Cl, I, or H at the 2-position.
- Assay Selection: Use cell-based assays (e.g., IC₅₀ in kinase inhibition) and biophysical methods (SPR for binding affinity) .
- Computational Modeling: Docking studies predict steric/electronic effects of bromine substitution.
Q. Advanced: What strategies are effective in scaling up its synthesis while maintaining yield and purity?
Answer:
- Flow Chemistry: Continuous processing reduces exothermic risks in bromination steps.
- Crystallization Optimization: Use ethanol/water mixtures (3:1 v/v) for high-purity recrystallization .
- Quality Control: In-line PAT (Process Analytical Technology) monitors reaction progress .
Q. Advanced: How does the compound’s hygroscopicity impact formulation in preclinical studies, and how can this be addressed?
Answer:
Hygroscopicity can reduce shelf stability and alter pharmacokinetics. Mitigation strategies include:
Properties
Molecular Formula |
C4H6Br2N2S |
---|---|
Molecular Weight |
273.98 g/mol |
IUPAC Name |
(2-bromo-1,3-thiazol-5-yl)methanamine;hydrobromide |
InChI |
InChI=1S/C4H5BrN2S.BrH/c5-4-7-2-3(1-6)8-4;/h2H,1,6H2;1H |
InChI Key |
VADGHJZAOHIOIY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=N1)Br)CN.Br |
Origin of Product |
United States |
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